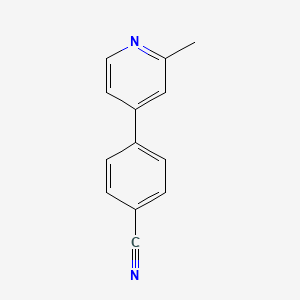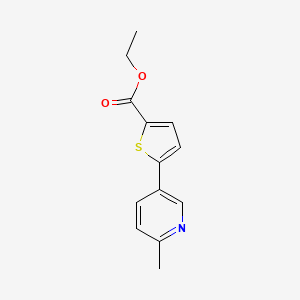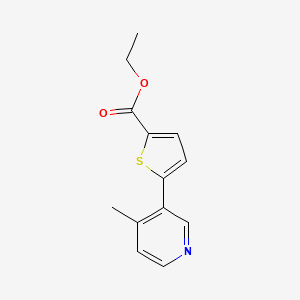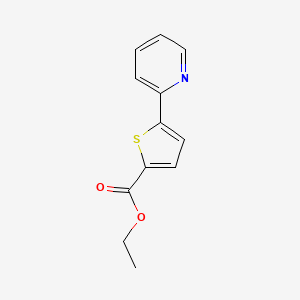
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
A series of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles were synthesized by cyclocondensation of the appropriate 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid .Molecular Structure Analysis
The compound likely consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure would depend on the specific positions of the ethyl and thiophenecarboxylate groups .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in radical chain monoalkylation . The exact reactions that “Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 5-Ethyl-2-pyridineethanol, a related compound, is reported to be white to straw yellow crystals .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate has been involved in the synthesis of novel heterocyclic derivatives. These derivatives, including combinations with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties, have been tested for their biological activities against various microorganisms and for their cytotoxicity and antiviral activity, specifically against HIV-1 (Szulczyk et al., 2017).
Applications in DNA Synthesis
The compound has been used as a protecting group in the synthesis of DNA fragments via phosphoramidite intermediates. Its stability to both alkali and acid and the ability to be removed under mild conditions make it a valuable component in nucleic acid synthesis (Takaku et al., 1987).
Use in Heterocyclic Chemistry
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate has been a key reactant in the synthesis of various heterocyclic compounds, like tetrahydropyridines and pyridinecarboxylates. These compounds have potential applications in the development of new pharmaceuticals and materials (Zhu et al., 2003).
Coordination Chemistry and Molecular Wires
This compound has contributed to advances in coordination chemistry and the development of extended metal atom chains (EMACs), specifically with polypyridylamide ligands. These studies are crucial for understanding the properties of molecular-scale wires and their potential applications in nanotechnology (Berry et al., 2003).
Synthesis of New Heterocyclic Azides
The compound has been used in the synthesis of new heterocyclic azides, contributing to the development of novel organic compounds with potential applications in various fields of chemistry and materials science (Pokhodylo et al., 2009).
Reactions with Dienes
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate has been studied for its reactions with dienes, providing insights into synthetic methods and reaction mechanisms in organic chemistry (Alves et al., 2004).
Preparation of Ethyl 5-Acyl-4-pyrone-2-carboxylates
It has been involved in the preparation of ethyl 5-acyl-4-pyrone-2-carboxylates, a process important in organic synthesis and potentially in pharmaceutical development (Obydennov et al., 2016).
Supramolecular Liquid-Crystalline Networks
Its derivatives have been used in the creation of supramolecular liquid-crystalline networks, which are significant in material science for the development of new materials with unique properties (Kihara et al., 1996).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-pyridin-2-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAOVXQAMNURHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258118 | |
| Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate | |
CAS RN |
773135-02-7 | |
| Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
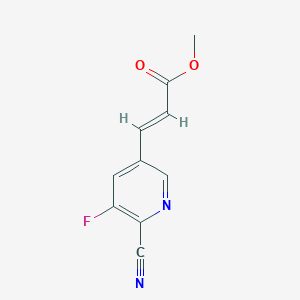
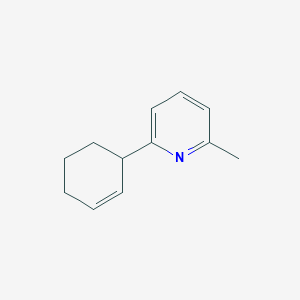
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
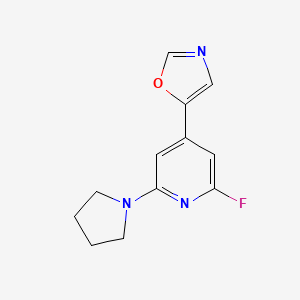
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
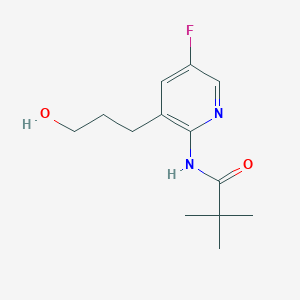
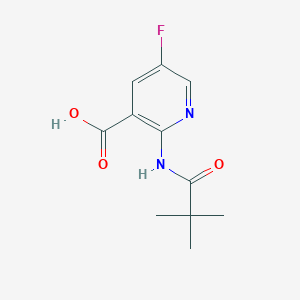
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)

